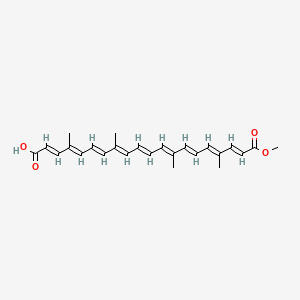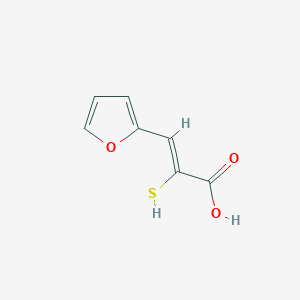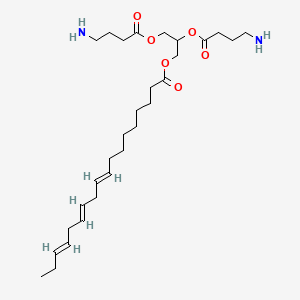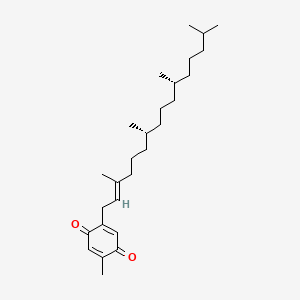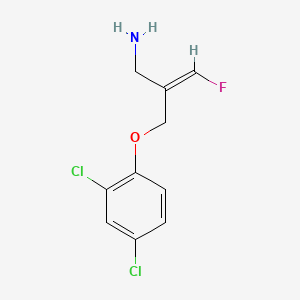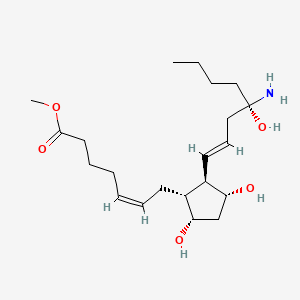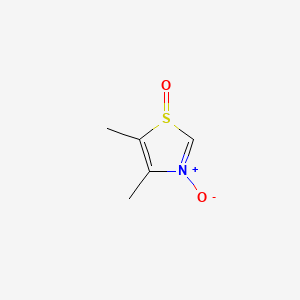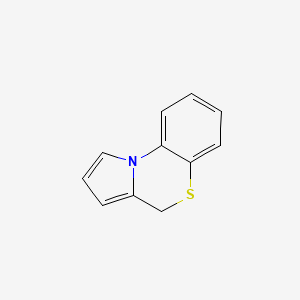
Diphosphide(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphide(.1-) is a member of diatomic phosphorus and an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
1. Chemical Reactivity and Structural Studies
- Diphosphide compounds have been extensively studied for their unique chemical reactivity and structural properties. A study by Giffin et al. (2012) explored a diphosphine derivative's ability to undergo homolytic cleavage in solution, forming two phosphinyl radicals. This compound displayed reactivity with various elements, including oxygen, sulfur, and selenium, highlighting its potential in synthesizing complex chemical structures (Giffin et al., 2012).
2. Potential in Photovoltaic Applications
- Zinc diphosphide (Zn3P2) has shown promise in photovoltaic applications due to its physical properties. Shportko et al. (2016) investigated the dispersion of surface polaritons in Zn3P2, which is critical for understanding its potential use in solar energy conversion (Shportko et al., 2016).
3. Applications in Energy Storage
- Silicon diphosphide (SiP2) has been identified as a potential anode material for lithium-ion batteries. Park et al. (2019) examined the role of chemical bonding and interfaces in SiP2/nanocarbon composites, revealing significant improvements in electrochemical performance when specific chemical bonds were present (Park et al., 2019).
- Additionally, Luo et al. (2018) explored the use of molybdenum diphosphide in lithium-sulfur batteries, highlighting its role in suppressing polysulfide migration and enhancing battery performance (Luo et al., 2018).
4. Novel Chemical Reactions and Material Development
- Cochran et al. (2015) investigated new superalkali phosphide species, including diphosphides, for their unique structural features and potential in novel chemical reactions and material development (Cochran et al., 2015).
5. Synthesis of New Compounds
- The synthesis and structural characterization of diphosphide complexes have been a significant area of research, contributing to the development of new compounds with unique properties. For instance, research by Brooks et al. (1987) on the cleavage of PC bonds in diphosphines by lithium has provided insights into the synthesis of new diphosphide complexes (Brooks et al., 1987).
Eigenschaften
Molekularformel |
P2- |
|---|---|
Molekulargewicht |
61.947524 g/mol |
IUPAC-Name |
λ2-phosphanylidenephosphanide |
InChI |
InChI=1S/P2/c1-2/q-1 |
InChI-Schlüssel |
NDHYILTXGGVEAB-UHFFFAOYSA-N |
Kanonische SMILES |
[P-]=[P] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
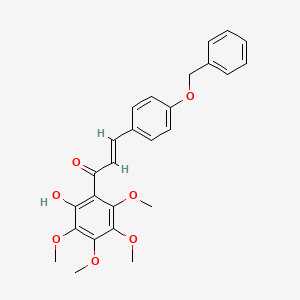
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)

